molecular formula C7H9Cl2NO B6213238 (5-chloro-4-methylpyridin-2-yl)methanol hydrochloride CAS No. 2731006-35-0

(5-chloro-4-methylpyridin-2-yl)methanol hydrochloride

Cat. No.: B6213238
CAS No.: 2731006-35-0
M. Wt: 194.1
InChI Key:
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Description

(5-chloro-4-methylpyridin-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C7H9Cl2NO It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-4-methylpyridin-2-yl)methanol hydrochloride typically involves the chlorination of 4-methylpyridine followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 4-methylpyridine with chlorine gas to produce 5-chloro-4-methylpyridine. This intermediate is then reacted with formaldehyde and a reducing agent to yield (5-chloro-4-methylpyridin-2-yl)methanol. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of industrial-grade reagents and equipment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(5-chloro-4-methylpyridin-2-yl)methanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (5-chloro-4-methylpyridin-2-yl)methanol hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, leading to antimicrobial effects . The exact molecular pathways and targets involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-chloro-4-methylpyridin-2-yl)methanol hydrochloride is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

2731006-35-0

Molecular Formula

C7H9Cl2NO

Molecular Weight

194.1

Purity

95

Origin of Product

United States

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